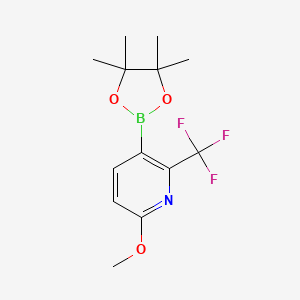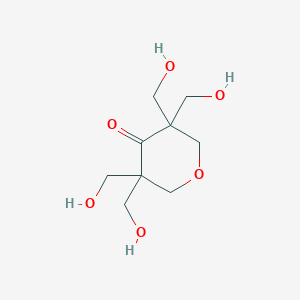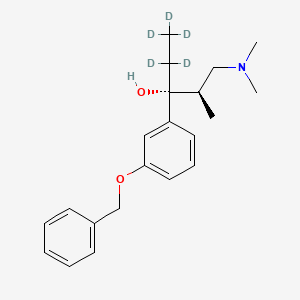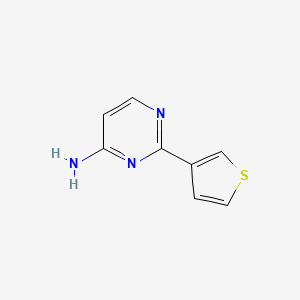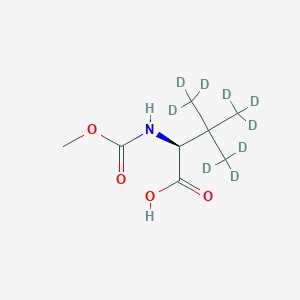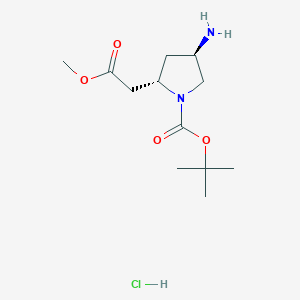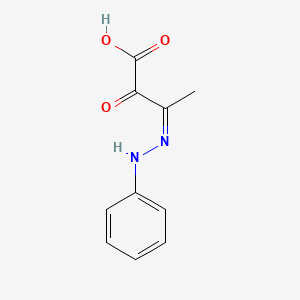
3-(Chloromethyl)-4-methyl-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-4-methyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the thiazole ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process, and the use of phase-transfer catalysts can further enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-4-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups on the thiazole ring.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Sodium thiolate, amines, alcohols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate; reactions are usually performed in aqueous or mixed solvent systems.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-4-methyl-1,2-thiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-4-methyl-1,2-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-4-chlorothiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloromethylthiazole:
Uniqueness
3-(Chloromethyl)-4-methyl-1,2-thiazole is unique due to the specific positioning of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various biologically active compounds .
Propiedades
Fórmula molecular |
C5H6ClNS |
|---|---|
Peso molecular |
147.63 g/mol |
Nombre IUPAC |
3-(chloromethyl)-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3 |
Clave InChI |
SFDAWXBDEGEJRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSN=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


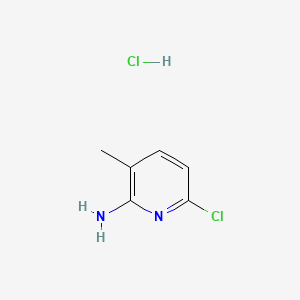


![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
